molecular formula C8H7NO4S B3121658 5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 29083-17-8

5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B3121658
CAS RN: 29083-17-8
M. Wt: 213.21 g/mol
InChI Key: GBYZSABEBYQOOQ-UHFFFAOYSA-N
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Description

The compound is a derivative of isothiazole, a heterocyclic compound consisting of a 5-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The “5-methoxy” part of the name suggests a methoxy group (-OCH3) attached to the 5th carbon of the isothiazole ring .


Molecular Structure Analysis

The molecular structure of isothiazole consists of a 5-membered ring with an S-N bond . The “5-methoxy” indicates a methoxy group (-OCH3) attached to the 5th carbon of the isothiazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving “5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide” are not available in the sources I found, isothiazoles are known to be produced by the oxidation of enamine-thiones .

Scientific Research Applications

Cycloaddition Reactions

5-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide is involved in cycloaddition reactions. Nitrile oxides react with derivatives of isothiazole dioxides, leading to isothiazolo[5,4-d]isoxazoline 4,4 dioxides and further to 5-cyanoisothiazole 1,1-dioxide (Clerici, Ferraris, & Gelmi, 1995).

Transformation into Derivatives

Isothiazole dioxides can be transformed into various derivatives, such as imidazo[1,2-b][1,2]benzisothiazole and benzo[g][1,2,5]thiadiazocine, under specific conditions. This transformation showcases the chemical versatility of isothiazole dioxides (Ashby, Griffiths, & Paton, 1978).

Synthesis of Cyclic Sulfonamides

Isothiazole dioxides are used in the synthesis of novel cyclic sulfonamides through thermal Diels-Alder reactions. These compounds have applications in medicinal chemistry, like in the synthesis of histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Palladium-Catalyzed Functionalization

This compound undergoes palladium-catalyzed reactions with organostannanes, leading to the synthesis of various substituted isothiazole dioxides. This method demonstrates the reactivity and potential for functionalization of isothiazole dioxides (Clerici, Erba, Gelmi, & Valle, 1997).

Biochemical Analysis

Biochemical Properties

5-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with hydrogen bonding and coordination interactions, which are essential for the stability and efficiency of certain biochemical processes . These interactions can lead to the formation of large crystalline structures and reduce defects in biochemical systems, thereby enhancing their overall functionality.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce non-radiative recombination and lower energy loss during hole extraction, which are critical for maintaining cellular efficiency . Additionally, it can improve electron extraction, thereby enhancing the overall metabolic activity of cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. This compound’s ability to form hydrogen bonds and coordinate interactions is crucial for its inhibitory or activatory effects . These interactions can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability over extended periods, ensuring consistent biochemical activity . Any degradation products formed over time can also impact cellular processes, necessitating careful monitoring in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular functions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, impacting overall cellular health . It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with enzymes is essential for its role in metabolic pathways . These interactions can lead to changes in metabolite levels, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are essential for ensuring the compound reaches its target sites within cells, thereby exerting its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the right place within the cell, thereby enhancing its overall biochemical activity.

properties

IUPAC Name

5-methoxy-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-13-5-2-3-7-6(4-5)8(10)9-14(7,11)12/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYZSABEBYQOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214359
Record name 1,2-Benzisothiazol-3(2H)-one, 5-methoxy-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29083-17-8
Record name 1,2-Benzisothiazol-3(2H)-one, 5-methoxy-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29083-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-3(2H)-one, 5-methoxy-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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